Cas no 1700554-54-6 (3-(2-Bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine)

3-(2-Bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine is a halogenated cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a bromo-chloro-substituted aromatic ring and a sterically hindered cyclopropane moiety, which may contribute to enhanced stability and reactivity in synthetic pathways. The compound's unique scaffold makes it a valuable intermediate for the development of biologically active molecules, particularly in the design of enzyme inhibitors or receptor modulators. Its well-defined stereochemistry and functional group compatibility allow for precise derivatization, facilitating structure-activity relationship studies. The presence of both bromine and chlorine substituents offers versatile sites for further functionalization via cross-coupling or nucleophilic substitution reactions.
3-(2-Bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine structure
1700554-54-6 structure
Product Name:3-(2-Bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine
CAS No:1700554-54-6
MF:C11H13BrClN
MW:274.584621191025
CID:5603200
PubChem ID:130488426
Update Time:2025-06-11

3-(2-Bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine
    • 1700554-54-6
    • EN300-1915525
    • 3-(2-Bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine
    • Inchi: 1S/C11H13BrClN/c1-11(2)9(10(11)14)7-4-3-6(13)5-8(7)12/h3-5,9-10H,14H2,1-2H3
    • InChI Key: IKTIXBGHKFWIBQ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1C1C(C1(C)C)N)Cl

Computed Properties

  • Exact Mass: 272.99199g/mol
  • Monoisotopic Mass: 272.99199g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26Ų

3-(2-Bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine Pricemore >>

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3-(2-Bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine Related Literature

Additional information on 3-(2-Bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine

Introduction to 3-(2-Bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 1700554-54-6)

3-(2-Bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and chemical properties. This compound, identified by the CAS number 1700554-54-6, has garnered attention due to its potential applications in drug discovery and development. The molecular structure of this compound consists of a cyclopropane ring substituted with various functional groups, making it a versatile scaffold for medicinal chemistry investigations.

The presence of both bromo and chloro substituents on the phenyl ring introduces a high degree of reactivity, enabling diverse chemical transformations. These substituents are strategically positioned to facilitate further functionalization, which is crucial for designing novel therapeutic agents. The cyclopropane moiety, in particular, is known for its rigidity and ability to influence the conformational flexibility of the molecule, which can be exploited to enhance binding affinity to biological targets.

In recent years, there has been a growing interest in exploring the pharmacological properties of compounds featuring cyclopropane rings. The rigid three-membered ring structure of cyclopropane can disrupt hydrogen bonding networks and introduce steric constraints that may improve interactions with protein targets. This has led to the investigation of various derivatives as potential drug candidates, including those with aromatic rings and heterocyclic substituents.

The synthesis of 3-(2-Bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine involves multi-step organic reactions that require precise control over reaction conditions. The bromo and chloro substituents on the phenyl ring are typically introduced through electrophilic aromatic substitution reactions, which are well-documented in organic chemistry literature. The subsequent formation of the cyclopropane ring can be achieved through various methods, such as carbene-mediated cyclization or transition-metal-catalyzed reactions.

One of the key advantages of this compound is its potential as a building block for more complex molecules. By introducing additional functional groups or linking it to other pharmacophores, researchers can generate novel derivatives with tailored biological activities. For instance, the amine group at the cyclopropane ring can be further modified to introduce polar or charged moieties, which can enhance solubility and bioavailability.

The pharmacological evaluation of 3-(2-Bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine has revealed promising results in preclinical studies. Initial investigations have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors relevant to human diseases. These findings have prompted further research into its mechanism of action and potential therapeutic applications. The compound's ability to interact with biological targets at the molecular level makes it an attractive candidate for drug development.

The structural features of this compound also make it a valuable tool for studying molecular interactions in vitro and in vivo. By employing techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain insights into how this molecule binds to its targets and how these interactions influence its biological activity. Such structural information is crucial for optimizing drug candidates and improving their efficacy.

In conclusion, 3-(2-Bromo-4-chlorophenyl)-2,2-dimethylcyclopropan-1-amine represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in drug discovery make it a compelling subject for further research. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing new treatments for various diseases.

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